An In-depth Technical Guide to the Structural and Conformational Analysis of (2S,3R)-3-Phenylglycidic Acid
An In-depth Technical Guide to the Structural and Conformational Analysis of (2S,3R)-3-Phenylglycidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational analysis of (2S,3R)-3-Phenylglycidic acid, a chiral molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published, peer-reviewed structural data for this specific molecule, this guide emphasizes the key experimental and computational methodologies employed for its characterization. Data for closely related analogs are presented where appropriate to illustrate expected values.
Molecular Structure and Stereochemistry
(2S,3R)-3-Phenylglycidic acid possesses two chiral centers at the C2 and C3 positions of the oxirane ring. The "(2S,3R)" designation defines the absolute stereochemistry, which is crucial for its biological activity and chemical reactivity. The phenyl group at C3 and the carboxylic acid group at C2 are in a trans configuration relative to each other across the epoxide ring.
Below is a diagram illustrating the absolute stereochemistry of the molecule.
Caption: Stereochemistry of (2S,3R)-3-Phenylglycidic acid.
Quantitative Structural Data
Table 1: Predicted Structural Parameters of Ethyl (2S,3R)-3-Phenylglycidate
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C2-C3 | 1.47 | |
| C2-O(epoxide) | 1.45 | |
| C3-O(epoxide) | 1.45 | |
| C3-C(phenyl) | 1.51 | |
| C2-C(carboxyl) | 1.52 | |
| Bond Angles (°) ** | ||
| C3-C2-O(epoxide) | 59.5 | |
| C2-C3-O(epoxide) | 59.5 | |
| C2-O-C3 | 61.0 | |
| O(epoxide)-C3-C(phenyl) | 117.5 | |
| C(carboxyl)-C2-H | 115.0 | |
| Dihedral Angles (°) ** | ||
| H-C2-C3-H | -110.2 | |
| C(carboxyl)-C2-C3-C(phenyl) | 115.4 |
Note: These values are representative and may vary slightly with different computational methods and basis sets.
Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides valuable information for structural elucidation in solution. While a complete dataset for the parent acid is not published, ¹H NMR data for the closely related ethyl (2R,3S)-3-phenylglycidate has been reported.
Table 2: ¹H NMR Spectroscopic Data for Ethyl (2R,3S)-3-phenylglycidate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.25 | s (singlet) | - |
| C3-H | 4.01 | s (singlet) | - |
| C2-H | 3.42-3.39 | m (multiplet) | - |
| O-CH₂-CH₃ | - | - | - |
| O-CH₂-CH₃ | - | - | - |
Source: Data adapted from bioresolution studies of racemic ethyl 3-phenylglycidate.[1] Note that the exact chemical shifts for the ethyl ester protons were not explicitly provided in the referenced source.
Conformational Analysis
The conformational flexibility of (2S,3R)-3-Phenylglycidic acid is primarily dictated by the rotation around the single bond connecting the phenyl group to the epoxide ring (C3-C(phenyl)). The orientation of the carboxylic acid group also contributes to the overall conformational landscape. Computational modeling is the most effective tool for exploring these conformations and their relative energies.
A potential energy surface scan for the rotation around the C3-C(phenyl) bond would typically reveal energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The diagram below illustrates the key rotational conformers.
Caption: Key rotational conformers of (2S,3R)-3-Phenylglycidic acid.
Experimental and Computational Workflow
A thorough structural and conformational analysis of (2S,3R)-3-Phenylglycidic acid involves a combination of experimental techniques and computational modeling. The following diagram outlines a typical workflow.
Caption: Integrated workflow for structural and conformational analysis.
Detailed Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
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Crystal Growth: High-quality single crystals of (2S,3R)-3-Phenylglycidic acid are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened to find optimal conditions.
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Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of molecules in solution.
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Sample Preparation: A sample of (2S,3R)-3-Phenylglycidic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and scalar couplings (J-couplings), which provide information about connectivity.
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¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.
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2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton-carbon pairs. Heteronuclear multiple bond correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
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2D NOESY/ROESY: Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) experiments are performed to identify protons that are close in space, providing key information about the solution-state conformation and stereochemistry.
Computational Chemistry
Computational methods are essential for exploring the conformational landscape and predicting structural and spectroscopic properties.
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Conformational Search: An initial exploration of the potential energy surface is performed using a computationally less expensive method, such as molecular mechanics (e.g., with the MMFF94 force field), to identify a set of low-energy conformers.
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Geometry Optimization and Frequency Calculations: The low-energy conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
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NMR Chemical Shift Prediction: The geometries optimized at the DFT level can be used to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to aid in spectral assignment and to validate the computed conformations.
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Potential Energy Surface Scans: To investigate the flexibility around specific rotatable bonds (e.g., the C3-C(phenyl) bond), a relaxed potential energy surface scan can be performed at the DFT level. This involves systematically rotating the dihedral angle of interest and optimizing the rest of the molecular geometry at each step to generate a plot of energy versus dihedral angle.
